Cdk2/mdm2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N5O4 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[(1R,3S)-3-[3-[[2-[4-(2-oxopyrrolidin-1-yl)phenyl]acetyl]amino]-1H-pyrazol-5-yl]cyclopentyl] 2,2-dimethylazetidine-1-carboxylate |
InChI |
InChI=1S/C26H33N5O4/c1-26(2)11-13-31(26)25(34)35-20-10-7-18(15-20)21-16-22(29-28-21)27-23(32)14-17-5-8-19(9-6-17)30-12-3-4-24(30)33/h5-6,8-9,16,18,20H,3-4,7,10-15H2,1-2H3,(H2,27,28,29,32)/t18-,20+/m0/s1 |
InChI Key |
DGNKKWXKWJHFOS-AZUAARDMSA-N |
Isomeric SMILES |
CC1(CCN1C(=O)O[C@@H]2CC[C@@H](C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
Canonical SMILES |
CC1(CCN1C(=O)OC2CCC(C2)C3=CC(=NN3)NC(=O)CC4=CC=C(C=C4)N5CCCC5=O)C |
Origin of Product |
United States |
Molecular Mechanisms of Action of Cdk2/mdm2 in 1
Direct Inhibition of CDK2 Activity
Cdk2/mdm2-IN-1 demonstrates potent and selective inhibition of CDK2, a key kinase that, in complex with Cyclin E, drives the transition from the G1 to the S phase of the cell cycle. mdpi.comwikipedia.org By targeting CDK2, the compound directly interferes with fundamental processes of cell cycle progression.
Impact on Cyclin E/CDK2 Complex Formation
The formation of the Cyclin E/CDK2 complex is a pivotal event for initiating DNA replication. wikipedia.orgfrontiersin.org this compound, by binding to CDK2, is predicted to disrupt the assembly or catalytic activity of this complex. mdpi.com The binding of Cyclin E to CDK2 induces a conformational change in CDK2, exposing its catalytic site for phosphorylation by CDK-activating kinase (CAK), which is necessary for full activation. wikipedia.org Inhibition by this compound would prevent these downstream events, effectively halting the kinase activity of the complex. This inhibitory action is crucial as hyperactive Cyclin E/CDK2 is a common feature in many cancers, leading to uncontrolled cell proliferation. frontiersin.org
Regulation of Retinoblastoma Protein (pRB) Phosphorylation
A primary substrate of the active Cyclin E/CDK2 complex is the Retinoblastoma protein (pRB). nih.govrbac.org.br In its hypophosphorylated state, pRB binds to the E2F transcription factor, sequestering it and preventing the expression of genes required for S-phase entry. rbac.org.br The phosphorylation of pRB by CDK4/6 and subsequently by Cyclin E/CDK2 leads to its inactivation and the release of E2F, allowing the cell cycle to proceed. unsri.ac.idoncotarget.com this compound, by inhibiting CDK2, prevents the hyperphosphorylation of pRB. mdpi.comnih.gov This maintains pRB in its active, growth-suppressive state, bound to E2F, thereby blocking the transcription of S-phase genes. rbac.org.br
| Target Protein | Action of this compound | Consequence |
| CDK2 | Direct Inhibition | Prevents formation of active Cyclin E/CDK2 complex. |
| pRB | Prevents hyperphosphorylation | pRB remains active, sequestering E2F. |
Effects on G1/S Phase Transition and Cell Cycle Progression
The culmination of CDK2 inhibition by this compound is a robust arrest of the cell cycle at the G1/S checkpoint. mdpi.com By preventing the phosphorylation of pRB and other key substrates, the cell is unable to pass the restriction point and commit to DNA replication. oncotarget.commdpi.com This leads to an accumulation of cells in the G1 phase, effectively halting proliferation. mdpi.com This mechanism is particularly relevant in cancers with amplified Cyclin E, where CDK2 activity is aberrantly high and drives resistance to CDK4/6 inhibitors. mdpi.com
Modulation of MDM2 Activity and Expression
In addition to its effects on CDK2, this compound also targets the MDM2-p53 axis, a critical pathway in tumor suppression. mdpi.com MDM2 is an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor. nih.govaacrjournals.org
Disruption of p53-MDM2 Interaction
This compound has been shown to significantly reduce the expression of MDM2 at both the mRNA and protein levels. mdpi.com This reduction in MDM2 protein disrupts the negative feedback loop where MDM2 targets p53 for proteasomal degradation. aacrjournals.org By diminishing the levels of MDM2, the inhibitor effectively severs the physical interaction between MDM2 and p53. mdpi.com This is a key mechanism for stabilizing p53, as under normal conditions, MDM2 binding leads to the ubiquitination and subsequent destruction of p53. aacrjournals.org
Stabilization and Activation of Tumor Suppressor p53
The reduction in MDM2 levels by this compound leads to the stabilization and accumulation of the p53 protein. mdpi.com Activated p53 can then transcriptionally regulate a host of target genes involved in cell cycle arrest, apoptosis, and cellular senescence. mdpi.com This activation of p53's tumor-suppressive functions complements the G1 arrest induced by CDK2 inhibition, creating a powerful two-pronged attack on cancer cell proliferation. The restoration of p53 function is a major goal in cancer therapy, and this compound achieves this by targeting its key negative regulator. medchemexpress.commedchemexpress.com
| Target Protein | Action of this compound | Consequence |
| MDM2 | Reduces mRNA and protein expression | Disrupts p53-MDM2 interaction. |
| p53 | Stabilization and accumulation | Activation of tumor suppressor functions (e.g., apoptosis, cell cycle arrest). |
Influence on MDM2 mRNA and Protein Levels
This compound directly targets the MDM2 oncoprotein. Studies have demonstrated that this class of inhibitor significantly reduces the expression of MDM2. mdpi.commedchemexpress.com The inhibition affects both the genetic blueprint and the functional protein. Experimental results show a marked decrease in the levels of MDM2 mRNA, indicating that the inhibitor interferes with the transcription of the MDM2 gene or the stability of its transcript. mdpi.com Concurrently, this leads to a significant reduction in the cellular concentration of the MDM2 protein. mdpi.commedchemexpress.com
Downstream Effects on Cell Cycle Regulatory Proteins
The inhibition of CDK2 and MDM2 by this compound triggers a cascade of effects on other proteins that are crucial for controlling cell division. These downstream consequences are central to the compound's ability to halt cell cycle progression.
Upregulation of p21 (CDKN1A) Expression
The reduction in MDM2 protein levels directly impacts the p53 tumor suppressor pathway. MDM2 targets p53 for degradation; therefore, inhibiting MDM2 leads to the stabilization and accumulation of p53 protein. mdpi.com Activated p53 functions as a transcription factor that binds to the promoter of the CDKN1A gene, stimulating the production of the p21 protein. nih.govnih.govmdpi.combiorxiv.org Consequently, treatment with an MDM2 inhibitor results in a significant upregulation of p21 mRNA and protein levels. nih.gov
Furthermore, MDM2 has been shown to independently regulate the stability of the p21 protein. abcam.comnih.gov By inhibiting MDM2, the compound not only boosts p21 production via p53 but also prevents p21's degradation, leading to a more robust and sustained increase in its cellular concentration. nih.gov
Role of p21 in CDK2 Inhibition and Cell Cycle Arrest
The p21 protein is a potent, broad-spectrum cyclin-dependent kinase inhibitor (CKI). mdpi.comnih.gov Its primary role in cell cycle control is to bind to and inhibit the activity of cyclin-CDK complexes. abcam.com The upregulation of p21, as a downstream effect of MDM2 inhibition, is a critical mechanism for inducing cell cycle arrest. mdpi.com
p21 effectively targets several CDK complexes, but its inhibition of CDK2 is particularly important for halting the cell cycle at the G1/S transition. mdpi.comabcam.com By binding to Cyclin E/CDK2 and Cyclin A/CDK2 complexes, p21 blocks their kinase activity. nih.gov This prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb). mdpi.com Unphosphorylated or hypophosphorylated pRb remains active and sequesters E2F transcription factors, which are necessary for the expression of genes required for DNA synthesis. This action effectively creates a barrier to entry into the S phase, resulting in cell cycle arrest. mdpi.com
Interestingly, some studies suggest that MDM2 is required for p21 to exert its full inhibitory effect on CDK2. nih.govnih.gov While p21 can still physically associate with CDK2 in the absence of MDM2, its ability to inhibit the kinase's activity is significantly impaired. nih.govnih.gov This highlights a complex interplay where the dual inhibitor's action on MDM2 not only increases p21 levels but may also modulate the efficiency of p21's function.
| CDK Complex | Primary Role in Cell Cycle | Effect of p21 Inhibition |
|---|---|---|
| Cyclin E/CDK2 | Promotes transition from G1 to S phase | Arrest at the G1/S checkpoint mdpi.comabcam.com |
| Cyclin A/CDK2 | Required for progression through S phase | Inhibition of DNA replication nih.gov |
| Cyclin D/CDK4/6 | Drives progression through G1 phase | Inhibition of G1 progression mdpi.com |
| Cyclin B/CDK1 | Promotes entry into mitosis (M phase) | Inhibition of G2/M progression nih.gov |
Interplay with p27
Another important CKI involved in the regulation of the cell cycle is p27 (also known as CDKN1B), which belongs to the same CIP/Kip family as p21. molbiolcell.org Like p21, p27 functions as a critical gatekeeper of the G1/S transition by binding to and inhibiting Cyclin E/CDK2 complexes. mdpi.com While they share inhibitory capabilities towards CDK2, they exhibit slightly different kinase specificities. molbiolcell.org
The interplay between this compound and p27 is significant. The activity of p27 is itself regulated by CDK2-mediated phosphorylation, which marks p27 for degradation by the proteasome. aacrjournals.orgiiarjournals.org By directly inhibiting CDK2 activity, this compound prevents this phosphorylation event. This leads to the stabilization and accumulation of the active, non-phosphorylated form of p27. aacrjournals.org The stabilized p27 can then further inhibit any remaining CDK2 activity, creating a reinforcing loop that strengthens the cell cycle arrest initiated by the compound. The coordinated redistribution of both p21 and p27 to CDK2 complexes is a crucial aspect of enforcing the G1 checkpoint. aacrjournals.org
Preclinical Biological Efficacy in Oncological Models
Antiproliferative Activity in Cancer Cell Lines
Broad Spectrum Efficacy Across Diverse Tumor Types
Research has shown that Cdk2/mdm2-IN-1 inhibits the proliferation of a wide array of tumor cells. nih.gov Its effectiveness is observed regardless of whether the cancer cells overexpress Cyclin E1 (CCNE1). nih.gov This suggests that the compound's mechanism of action may involve targeting other critical pathways beyond those directly related to CCNE1 amplification. nih.gov
The antiproliferative activity of this compound has been compared to other CDK2 inhibitors, such as PF-4091. nih.gov In these comparative studies, this compound exhibited superior inhibitory effects on the proliferation of various cancer cell lines, including those with normal and overexpressed levels of CCNE1. nih.gov
| Cell Line | Cancer Type | CCNE1 Status | Inhibitory Effect of this compound |
|---|---|---|---|
| HCT116 | Colon Carcinoma | Overexpression | High |
| OVCAR3 | Ovarian Adenocarcinoma | Overexpression | High |
| TOV-21G | Ovarian Adenocarcinoma | Normal | High |
Specific Activity in Cyclin E1 (CCNE1)-Amplified Cancers
While demonstrating broad efficacy, this compound shows notable activity in cancers with CCNE1 amplification. nih.gov CCNE1 amplification is a known driver in certain cancers, such as high-grade serous ovarian cancer, and is associated with resistance to other treatments like CDK4/6 inhibitors. elgenelim.comaacrjournals.org CDK2, which partners with cyclin E, is a critical player in cell cycle progression, making it a key target in these specific cancer types. nih.govelgenelim.com
Studies have highlighted that the inhibition of CDK2 is a particularly effective strategy for treating tumors with CCNE1 amplification. nih.gov this compound's ability to potently inhibit CDK2 makes it a promising agent for this subset of cancers. nih.gov The compound has been shown to be more effective than single-target CDK2 inhibitors in CCNE1-amplified cell lines like HCT116 and OVCAR3. nih.gov
Induction of Cellular Responses
Cell Cycle Arrest (G1 and G2/M Phases)
Apoptosis Induction
In addition to halting cell proliferation, this compound can induce apoptosis, or programmed cell death, in cancer cells. mdpi.com The inhibition of MDM2 leads to the stabilization and activation of p53, a tumor suppressor protein that can trigger apoptosis. mdpi.comnih.gov
The inhibition of CDK2 can also contribute to apoptosis. elgenelim.com For instance, in diffuse large B-cell lymphoma cell lines, CDK2 inhibition has been shown to induce apoptosis in conjunction with a decrease in the anti-apoptotic protein MCL-1. elgenelim.com Some studies suggest a pro-apoptotic role for CDK2 in response to DNA damaging agents. oncotarget.com The dual action of this compound on both CDK2 and the MDM2/p53 pathway provides a multi-faceted approach to inducing cancer cell death. mdpi.com
Promotion of Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that can act as a barrier to tumor progression. mdpi.combmbreports.org this compound has been implicated in promoting cellular senescence. mdpi.com The inhibition of CDK2 is a key factor in this process. aacrjournals.org Pharmacological inhibition of CDK2 has been shown to be sufficient to induce early senescence. aacrjournals.org
Inhibition of Tumor Cell Migration and Colony Formation
The dual-action inhibitor this compound, also identified as III-13, has demonstrated significant effects on key biological processes related to cancer progression, specifically tumor cell migration and the ability of cancer cells to form colonies. mdpi.comnih.gov Laboratory studies, including scratch assays and colony formation assays, have been employed to evaluate these antitumor activities in vitro. mdpi.com
In studies involving human colorectal carcinoma (HCT116) and human ovarian cancer (OVCAR3) cell lines, treatment with this compound resulted in a notable inhibition of both cell migration and colony formation. nih.gov These findings suggest that the compound interferes with the proliferative and invasive capabilities of tumor cells. mdpi.com The inhibition of Cyclin-Dependent Kinase 2 (CDK2) is a critical factor in arresting the cell cycle, while the reduction of Murine Double Minute 2 (MDM2) expression leads to an increase in p53, a tumor suppressor protein involved in apoptosis and cell cycle arrest. mdpi.comnih.gov The combined effect on these two pathways contributes to the observed reduction in the clonogenic capacity of cancer cells. nih.gov
Table 1: Effect of this compound on Tumor Cell Colony Formation
| Cell Line | Assay Type | Observed Effect | Reference |
|---|---|---|---|
| HCT116 | Colony Formation Assay | Significant inhibition of colony formation | nih.gov |
| OVCAR3 | Colony Formation Assay | Significant inhibition of colony formation | nih.gov |
| HCT116 | Scratch Assay | Significant inhibition of cell migration | mdpi.comnih.gov |
| OVCAR3 | Scratch Assay | Significant inhibition of cell migration | mdpi.comnih.gov |
In Vivo Antitumor Activity in Non-Human Models
The antitumor potential of this compound observed in cellular assays has been further substantiated through in vivo studies using non-human models. medchemexpress.comnih.gov These experiments are crucial for assessing a compound's efficacy within a complex biological system, providing insights into its ability to control tumor growth in a living organism. nih.gov
The in vivo antitumor activity of this compound was evaluated in a nude mouse xenograft model established with HCT116 human colorectal cancer cells. medchemexpress.com This type of model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical method for testing the efficacy of potential anticancer agents. medchemexpress.comacs.org The study demonstrated that this compound can significantly inhibit the proliferation of these colon tumor cells in mice. medchemexpress.com The results from this xenograft model provide direct evidence of the compound's antitumor effects in vivo. medchemexpress.comnih.gov
Table 2: In Vivo Efficacy of this compound in HCT116 Xenograft Model
| Animal Model | Tumor Type | Compound | Outcome | Reference |
|---|---|---|---|---|
| Nude Mouse | HCT116 Xenograft | This compound (III-13) | Reduced tumor volume and weight | medchemexpress.com |
| Nude Mouse | HCT116 Xenograft | This compound (III-13) | Significantly inhibited tumor cell proliferation | medchemexpress.comnih.gov |
Cdk2/mdm2 in 1 in Overcoming Therapeutic Resistance
Strategies Against CDK4/6 Inhibitor Resistance
Resistance to CDK4/6 inhibitors, a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, often emerges through various adaptive mechanisms that reactivate the cell cycle machinery. Cdk2/mdm2-IN-1 is positioned to counteract these mechanisms through a dual-pronged approach.
A primary mechanism of acquired resistance to CDK4/6 inhibitors involves the compensatory upregulation of CDK2 activity. frontiersin.org By inhibiting CDK4 and CDK6, these drugs can lead to an accumulation of Cyclin E, which then complexes with and activates CDK2, thereby bypassing the G1/S checkpoint and promoting cell cycle progression. nih.gov This renders the cancer cells insensitive to the effects of CDK4/6 inhibition.
This compound directly targets this escape route by inhibiting the kinase activity of CDK2. This direct inhibition prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), which is necessary for the cell to transition from the G1 to the S phase of the cell cycle. Furthermore, the MDM2 inhibitory component of this compound contributes to this effect by stabilizing p53, which in turn transcriptionally upregulates the CDK inhibitor p21. frontiersin.orgfrontiersin.org p21 is a potent, broad-spectrum CDK inhibitor that can also suppress the activity of CDK2. nih.gov
| Target | Effect of CDK4/6 Inhibitor Resistance | Effect of this compound |
|---|---|---|
| CDK2 Activity | Upregulated | Directly Inhibited |
| p53 Levels | Often suppressed via MDM2 | Stabilized and Activated |
| p21 Levels | Decreased or sequestered | Upregulated |
The cyclin-dependent kinase inhibitor p21 plays a crucial role in mediating cell cycle arrest. nih.gov In the context of CDK4/6 inhibitor resistance, the function of p21 can be compromised. The MDM2 component of this compound addresses this by inhibiting the MDM2-p53 interaction, leading to the stabilization and activation of p53. frontiersin.org Activated p53 then acts as a transcription factor, increasing the expression of p21. frontiersin.orgfrontiersin.org
Interestingly, some research suggests that MDM2 itself is required for the full inhibitory function of p21 on CDK2. nih.gov While the precise mechanism is still under investigation, this suggests that the dual inhibition of CDK2 and MDM2 by this compound may have a complex and potentially synergistic effect on restoring cell cycle control. By increasing the levels of p21 and directly inhibiting CDK2, this compound ensures a more robust blockade of the cell cycle.
Preclinical studies have demonstrated a synergistic relationship between MDM2 inhibitors and CDK4/6 inhibitors in overcoming therapeutic resistance. researchgate.net In melanoma patient-derived xenografts (PDXs) that were resistant to CDK4/6 inhibitors, the combination of an MDM2 antagonist with a CDK4/6 inhibitor led to improved antitumor activity. researchgate.net This combination was shown to induce cell cycle arrest and senescence. frontiersin.org
The rationale for this synergy lies in the complementary mechanisms of action. While the CDK4/6 inhibitor blocks one arm of the G1/S transition, the MDM2 inhibitor, by activating the p53-p21 axis, erects a secondary barrier to cell cycle progression. frontiersin.orgfrontiersin.org this compound, by incorporating both CDK2 and MDM2 inhibition into a single molecule, has the potential to offer a more potent and convenient therapeutic strategy to achieve this synergistic effect.
| Cancer Model | Inhibitors Used | Observed Outcome | Reference |
|---|---|---|---|
| Melanoma PDX | MDM2 antagonist + CDK4/6 inhibitor | Improved antitumor activity | researchgate.net |
| ER+ Breast Cancer | MDM2 inhibition + Palbociclib | Synergistic reduction in proliferation via cell cycle arrest | researchgate.net |
Modulation of Other Resistance Mechanisms
Beyond the direct reactivation of CDK2, resistance to CDK4/6 inhibitors can be driven by the activation of alternative signaling pathways and the sequestration of endogenous CDK inhibitors. This compound also demonstrates potential in counteracting these more complex resistance mechanisms.
The Phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway is a critical regulator of cell survival and proliferation, and its activation is frequently observed in cancers resistant to CDK4/6 inhibitors. researchgate.netnih.gov Activation of the PI3K-AKT pathway can promote cell cycle progression and inhibit apoptosis, thereby undermining the efficacy of cell cycle inhibitors.
The MDM2 inhibitory activity of this compound can indirectly counteract the effects of PI3K-AKT activation. The AKT kinase is known to phosphorylate and activate MDM2, which in turn leads to the degradation of p53. researchgate.net By inhibiting MDM2, this compound can disrupt this signaling cascade, leading to the stabilization of p53 and the subsequent induction of p21, which can help to enforce cell cycle arrest even in the presence of an active PI3K-AKT pathway. researchgate.net Furthermore, some studies have shown that the inhibition of the PI3K/AKT pathway enhances the response to CDK4/6 inhibitors by inducing p21. researchgate.net
Another mechanism of resistance to CDK4/6 inhibitors involves the upregulation of Cyclin D1. frontiersin.org Upon treatment with CDK4/6 inhibitors, some cancer cells respond by increasing the levels of Cyclin D1. researchgate.net This overexpressed Cyclin D1 can then bind to and sequester the endogenous CDK inhibitors p21 and p27. researchgate.netembopress.orgembopress.org This sequestration reduces the pool of p21 and p27 available to inhibit CDK2, leading to its activation and subsequent resistance to the CDK4/6 inhibitor. researchgate.net
Interactions with Key Cellular Signaling Pathways
p53 Signaling Pathway Regulation
The p53 tumor suppressor protein is a crucial transcription factor that responds to cellular stress by instigating cell cycle arrest, apoptosis, or senescence. aging-us.com Its activity is tightly controlled, primarily through its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. embopress.orggenesandcancer.com A dual inhibitor of CDK2 and MDM2, such as the compound designated III-13 which serves as a functional analogue for Cdk2/mdm2-IN-1, has been shown to significantly inhibit the expression of MDM2. This leads to an increase in the expression of p53, thereby activating the p53 signaling pathway. mdpi.comnih.govresearchgate.net
In response to DNA damage, a complex signaling cascade is initiated to halt the cell cycle and facilitate repair. A key player in this response is the p53 protein, which can be activated by upstream kinases such as ATM and ATR. mdpi.com This activation leads to the transcription of downstream targets, including the CDK inhibitor p21. mdpi.com p21, in turn, binds to and inhibits CDK2/cyclin E complexes, leading to a G1/S phase cell cycle arrest. researchgate.net
Interestingly, research indicates that MDM2 is necessary for the complete inhibition of CDK2 activity by p21. nih.govnih.govnih.gov Downregulation of MDM2 alone can lead to the upregulation of p53 and p21, but this p21 may not be fully competent in inhibiting CDK2. nih.govnih.govnih.gov Therefore, the dual inhibition of MDM2 and CDK2 by a compound like this compound ensures a more robust cell cycle arrest in response to DNA damage signals. By inhibiting MDM2, the compound stabilizes p53, leading to increased p21 levels. Concurrently, the direct inhibition of CDK2 by the compound reinforces this cell cycle checkpoint. In the context of DNA damage, while MDM2 can be destabilized, its inhibition by a small molecule can prevent the inactivation of p53. nih.gov
Cellular senescence is a state of irreversible cell cycle arrest that acts as a potent tumor suppression mechanism. The p53 pathway is a critical mediator of senescence. aging-us.com Activation of p53 can lead to the transcriptional repression of the CDK2 gene, which is a necessary step for the cell to exit the cell cycle and enter senescence. aacrjournals.orgresearchgate.net
The inhibition of CDK2 activity has been shown to be sufficient to induce premature senescence. aacrjournals.orgresearchgate.net A dual inhibitor like this compound can promote p53-dependent cellular senescence through two interconnected mechanisms. Firstly, by inhibiting MDM2, it stabilizes p53, which can then transcriptionally repress CDK2 and induce other pro-senescence targets. aging-us.comaacrjournals.orgresearchgate.net Secondly, the direct inhibition of CDK2 by the compound mimics the natural downregulation of CDK2 activity required for senescence, effectively pushing the cell towards this terminal growth arrest state. MDM2 inhibitors like nutlin-3a (B1683890) have been shown to induce a senescence-like state in normal human fibroblasts, a process that is dependent on functional p53. frontiersin.org
Retinoblastoma (pRB) Pathway Intersections
The Retinoblastoma protein (pRB) is another cornerstone of tumor suppression, primarily controlling the G1/S transition of the cell cycle. The function of pRB is, in turn, regulated by the activity of CDKs, including CDK2.
This compound intersects with the pRB pathway through both its CDK2 and MDM2 inhibitory functions. CDK2, in complex with cyclin E, hyper-phosphorylates pRB, leading to its inactivation. mdpi.comnih.govmdpi.com This inactivation releases the E2F transcription factors, which then drive the expression of genes required for S-phase entry. mdpi.com By directly inhibiting CDK2, this compound prevents the hyper-phosphorylation of pRB, thus maintaining pRB in its active, growth-suppressive state. mdpi.comnih.gov
Furthermore, MDM2 can directly interact with and regulate pRB. genesandcancer.com Under certain conditions of genotoxic stress, MDM2 can enhance the translation of pRB mRNA, leading to G1 arrest. researchgate.netnih.gov However, MDM2 has also been shown to mediate the degradation of pRB. genesandcancer.com The dual inhibitor's action on MDM2 can therefore modulate pRB levels and activity, adding another layer of regulation to the pRB pathway. MDM2 acts as a bridge between the p53 and pRB pathways, and its inhibition can have cascading effects on both. mdpi.comnih.gov
Table 1: Effects of the Dual Inhibitor III-13 on Key Proteins in the p53 and pRB Pathways
| Target Protein | Effect of III-13 Treatment | Consequence for Pathway | Reference |
| CDK2 | Inhibition of kinase activity | Prevents pRB hyper-phosphorylation, G0/G1 arrest | mdpi.com |
| p-RB | Decreased phosphorylation | Maintenance of active pRB, suppression of E2F | mdpi.com |
| MDM2 | Significantly reduced expression | Increased p53 protein expression | mdpi.comnih.gov |
| p53 | Increased protein expression | Activation of p53 target genes | mdpi.comnih.gov |
This table is based on data from the study of the analogous dual inhibitor, III-13.
The E2F family of transcription factors are the primary downstream effectors of the pRB pathway. aacrjournals.org Their activity is essential for the transcription of genes required for DNA replication and cell cycle progression. mdpi.com The activity of E2F is negatively regulated by pRB. When pRB is hypophosphorylated, it binds to E2F and represses its transcriptional activity. aacrjournals.org
By preventing the CDK2-mediated phosphorylation and inactivation of pRB, this compound ensures that pRB remains bound to E2F, thereby inhibiting E2F-dependent transcription. mdpi.com This leads to a halt in the production of proteins necessary for S-phase entry, reinforcing the G1 cell cycle arrest. Furthermore, some studies have shown that cyclin A-CDK2 can directly phosphorylate E2F-1, which can inhibit its DNA-binding activity, representing another potential mechanism by which CDK2 inhibition could modulate E2F function. mdpi.com
Cross-Talk with Other Kinase Pathways
The cellular signaling network is highly interconnected, and the effects of inhibiting CDK2 and MDM2 can extend beyond the immediate p53 and pRB pathways. Resistance to CDK4/6 inhibitors, which also target the pRB pathway, can arise from the dysregulation of other kinase pathways, such as the PI3K and MAPK pathways, which can lead to the phosphorylation of pRB by CDK2. researchgate.net By inhibiting CDK2, a dual inhibitor like this compound could potentially overcome such resistance mechanisms.
Furthermore, CDK7, as a CDK-activating kinase (CAK), phosphorylates and activates CDK1, CDK2, CDK4, and CDK6. mdpi.com Inhibition of CDK7 has been shown to downregulate key cell cycle regulators including CDK2. This highlights the intricate regulatory network in which CDK2 operates. While direct evidence for the cross-talk of this compound with a broad range of other kinase pathways is still emerging, its ability to modulate the central p53 and pRB nodes suggests that its effects will likely reverberate throughout the cellular signaling landscape.
Information on this compound Interactions with Specific Cellular Pathways Not Available in Publicly Accessible Research
While the compound this compound, also identified as III-13, is recognized as a dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Murine Double Minute 2 (MDM2), a thorough review of available scientific literature reveals no specific research data on its direct interactions with several key cellular signaling pathways. nih.govresearchgate.netdntb.gov.ua
A recently published study details the primary mechanism of this compound, highlighting its role in inhibiting CDK2 activity and reducing MDM2 expression. nih.govmdpi.com This dual action leads to cell cycle arrest and demonstrates broad antitumor activity by affecting the CDK2/p-Rb and MDM2/p53 pathways. nih.govmdpi.com The compound has an IC50 value of 2.60 nM for CDK2.
However, specific, detailed research findings concerning the interactions of this compound with the following pathways, as requested, could not be located in the available search results:
Implications for Aurora Kinase A
Connections to PLK4 and Centrosome Dynamics
Integration with ATR and CHK1 Pathways
General research has established connections between the individual targets of the inhibitor (CDK2 and MDM2) and these pathways. For instance, CDK2 activity is linked to the localization of Aurora Kinase A at the centrosome, and it also plays a role in modulating the activity of PLK4, a key regulator of centrosome duplication. Similarly, the ATR-CHK1 pathway, a crucial component of the DNA damage response, is known to suppress CDK2 activity.
Despite these established links for the individual proteins, no studies were found that specifically investigate and detail the effects of the dual inhibitor this compound on these particular signaling cascades. Consequently, the creation of a scientifically accurate and thorough article strictly adhering to the requested outline is not possible based on the currently accessible information. The specific data points and research findings required to populate the requested subsections on Aurora Kinase A, PLK4/centrosome dynamics, and ATR/CHK1 integration for the compound this compound are absent from the retrieved scientific literature.
Preclinical Research Methodologies and Analytical Approaches
In Vitro Assays for Target Engagement and Biological Effects
A comprehensive suite of in vitro assays has been utilized to investigate the cellular and molecular impact of Cdk2/mdm2-IN-1. These assays are crucial for understanding the compound's direct effects on cancer cells, including its ability to engage its intended targets, inhibit proliferation, and induce cell death.
Kinase Activity Assays (e.g., Histone H1 Kinase Activity)
To determine the inhibitory effect of this compound on Cyclin-Dependent Kinase 2 (CDK2) activity, in vitro kinase assays are performed. nih.govahajournals.orgscienceopen.com These assays typically involve immunoprecipitating CDK2 from cell lysates and then incubating the immunoprecipitates with a substrate, such as Histone H1, and radiolabeled ATP. nih.govahajournals.orgscienceopen.com The level of phosphorylation of the substrate is then measured, often by autoradiography after gel electrophoresis. nih.govscienceopen.com A reduction in Histone H1 phosphorylation in the presence of this compound indicates successful inhibition of CDK2 kinase activity. nih.govnih.gov Studies have shown that this compound is a potent inhibitor of CDK2, with an IC50 value of 2.60 nM. medchemexpress.com
Cell Proliferation Assays (e.g., MTT method)
The antiproliferative activity of this compound is assessed using cell proliferation assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method being a common choice. researchgate.netatcc.orgabcam.com This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. atcc.orgsigmaaldrich.com In this method, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. sigmaaldrich.compromega.com The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength, typically around 570 nm. atcc.org Research has demonstrated that this compound significantly inhibits the proliferation of various tumor cell lines, including those with and without Cyclin E1 (CCNE1) overexpression. researchgate.netmdpi.com
The following table summarizes the inhibitory effects of this compound on the proliferation of different cancer cell lines as determined by MTT assays.
| Cell Line | Cancer Type | Key Finding |
| HCT116 | Colon Carcinoma | Significant inhibition of proliferation. researchgate.netmdpi.com |
| OVCAR3 | Ovarian Cancer | Significant inhibition of proliferation. researchgate.netmdpi.com |
| TOV-21G | Ovarian Cancer | Inhibition of proliferation. researchgate.net |
Flow Cytometric Analysis for Cell Cycle and Apoptosis
Flow cytometry is a powerful technique used to analyze the effects of this compound on the cell cycle and apoptosis. researchgate.netmdpi.com For cell cycle analysis, cells are treated with the compound, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide. nih.govspandidos-publications.com The DNA content of individual cells is then measured by the flow cytometer, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). spandidos-publications.comnih.gov Studies have shown that this compound arrests HCT116 and OVCAR3 cells in the G0/G1 phase. researchgate.netmdpi.comnih.gov
For apoptosis analysis, cells are typically stained with Annexin V and propidium iodide. nih.gov Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while propidium iodide enters cells with compromised membranes, indicating late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.net
The table below outlines the findings from flow cytometric analyses of cells treated with this compound.
| Cell Line | Analysis Type | Key Finding |
| HCT116 | Cell Cycle | Arrested in the G0/G1 phase. researchgate.netnih.gov |
| OVCAR3 | Cell Cycle | Arrested in the G0/G1 phase. researchgate.netnih.gov |
Cell Migration and Colony Formation Assays
To evaluate the impact of this compound on the metastatic potential of cancer cells, cell migration and colony formation assays are employed. researchgate.netmdpi.com The scratch assay, a common method for studying cell migration, involves creating a "scratch" in a confluent cell monolayer and monitoring the closure of the gap over time. spandidos-publications.com A delay in wound closure in treated cells compared to controls indicates an inhibition of cell migration. spandidos-publications.com
The colony formation assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. nih.govjcancer.org Cells are seeded at a low density and treated with the compound, and the number and size of colonies are evaluated after a period of incubation. nih.govjcancer.org this compound has been shown to significantly inhibit the migration and colony formation of HCT116 and OVCAR3 cells. researchgate.netmdpi.com
The following table summarizes the results from cell migration and colony formation assays.
| Cell Line | Assay Type | Key Finding |
| HCT116 | Cell Migration (Scratch Assay) | Significant inhibition of migration. researchgate.net |
| OVCAR3 | Cell Migration (Scratch Assay) | Significant inhibition of migration. researchgate.net |
| HCT116 | Colony Formation | Significant inhibition of colony formation. researchgate.net |
| OVCAR3 | Colony Formation | Significant inhibition of colony formation. researchgate.net |
Immunoblotting for Protein Expression Analysis (p-Rb, Rb, p-CDK2, CDK2, MDM2, p53, p21)
Immunoblotting, or Western blotting, is used to detect and quantify the expression levels of specific proteins involved in the CDK2 and MDM2 pathways. medchemexpress.commdpi.com Following treatment with this compound, cell lysates are prepared, and proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme for detection.
This technique has been instrumental in confirming the mechanism of action of this compound. mdpi.com Studies have shown that the compound reduces the phosphorylation of the Retinoblastoma protein (p-Rb), a downstream target of CDK2. medchemexpress.comresearchgate.net Furthermore, it inhibits the expression of Murine Double Minute 2 (MDM2) and leads to an increase in the expression of the tumor suppressor protein p53. medchemexpress.comresearchgate.netmdpi.com The upregulation of p53 can, in turn, induce the expression of the CDK inhibitor p21. nih.govfrontiersin.org
The table below details the observed changes in protein expression following treatment with this compound.
| Cell Line | Protein | Change in Expression/Phosphorylation |
| HCT116 | p-Rb | Reduced researchgate.net |
| OVCAR3 | p-Rb | Reduced medchemexpress.comresearchgate.net |
| HCT116 | p-CDK2 | Reduced researchgate.net |
| OVCAR3 | p-CDK2 | Reduced researchgate.net |
| OVCAR3 | MDM2 | Reduced medchemexpress.comresearchgate.netmdpi.com |
| OVCAR3 | p53 | Elevated medchemexpress.comresearchgate.netmdpi.com |
In Vivo Preclinical Model Systems
The following table summarizes the key findings from in vivo preclinical studies.
| Animal Model | Cell Line Used | Key Findings |
| Nude mouse xenograft model | HCT116 | Reduced tumor volume and weight. medchemexpress.com |
| Nude mouse xenograft model | HCT116 | No significant effect on mouse body weight. medchemexpress.com |
Murine Xenograft Models
Murine xenograft models are a cornerstone in the preclinical assessment of this compound's antitumor activity. In these models, human tumor cells are implanted into immunodeficient mice, creating a platform to study tumor growth and response to treatment in a living system.
A notable study utilized a nude mouse model with transplanted HCT116 human colorectal cancer cells to investigate the in vivo efficacy of this compound, referred to as III-13 in the research. mdpi.com The findings demonstrated that treatment with this dual inhibitor led to a significant reduction in tumor volume and weight. mdpi.com Specifically, at a certain concentration, tumor volume was reduced by nearly 69.81%, and tumor weight decreased by approximately 60.16%. mdpi.com This highlights the potent antitumor activity of the compound in a live animal model.
These models are crucial for confirming the in vitro findings and providing a rationale for further development. The successful inhibition of tumor growth in xenograft models suggests that this compound can effectively target CDK2 and MDM2 in a complex biological environment, leading to a therapeutic effect. mdpi.commedchemexpress.com
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models represent a more advanced and clinically relevant preclinical model. medsci.org In this approach, tumor tissue from a patient is directly implanted into immunodeficient mice, which better preserves the original tumor's heterogeneity and microenvironment. medsci.orgjci.org
While specific studies focusing solely on this compound in PDX models are not extensively detailed in the provided context, the utility of PDX models in evaluating inhibitors of the CDK and MDM2 pathways is well-established. For instance, combined inhibition of CDK4/6 and MDM2 has shown significant tumor growth inhibition in melanoma PDX models. nih.govresearchgate.net This suggests that PDX models would be a critical tool for the advanced preclinical testing of this compound, offering insights into its efficacy across a diverse range of patient tumors and potentially identifying biomarkers of response. The use of PDX models has been noted in studies involving CDK2 inhibitors, demonstrating their value in assessing antineoplastic effects in lung cancer. jci.org
Computational and Bioinformatics Approaches
Computational and bioinformatics methods are integral to understanding the molecular mechanisms of this compound and identifying its potential therapeutic applications.
Protein-Protein Interaction (PPI) Network Analysis
Protein-protein interaction (PPI) network analysis is a powerful bioinformatics tool used to map the complex interplay between proteins within a cell. In the context of this compound, this analysis helps to elucidate the broader biological pathways affected by the dual inhibition of CDK2 and MDM2.
Studies have shown that both CDK2 and MDM2 are key nodes in extensive interaction networks. waocp.orgnih.gov For example, a PPI network analysis of differentially expressed genes in certain cancers identified both MDM2 and CDK2 as hub genes, indicating their central role in the cellular machinery. waocp.orgnih.gov These networks reveal connections to other crucial proteins and pathways, such as the p53 signaling pathway, which is directly regulated by MDM2. spandidos-publications.comtandfonline.com By targeting both CDK2 and MDM2, this compound is predicted to disrupt multiple critical cellular processes, including cell cycle progression and apoptosis, which are often dysregulated in cancer. mdpi.com
Gene Ontology and Pathway Enrichment Analysis (e.g., KEGG, GSEA)
Gene Ontology (GO) and pathway enrichment analyses, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Set Enrichment Analysis (GSEA), are used to functionally annotate genes and identify overrepresented biological pathways within a set of genes. metwarebio.comnovogene.comnih.gov These methods provide a systematic way to understand the biological implications of targeting CDK2 and MDM2.
GO analysis categorizes genes based on their molecular function, cellular component, and biological process. novogene.com KEGG analysis maps genes to specific signaling or metabolic pathways. novogene.comnih.gov GSEA is a computational method that determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states. biomolther.orgbioconductor.org
For CDK2 and MDM2, these analyses have implicated them in critical cancer-related pathways. For instance, enrichment analyses have shown that genes interacting with CDK2 and MDM2 are significantly involved in the p53 signaling pathway, cell cycle regulation, and the PI3K-Akt signaling pathway. waocp.orgspandidos-publications.comwaocp.org This information is vital for understanding the multifaceted effects of this compound and for predicting its impact on cancer cells.
Molecular Docking Studies for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how this compound interacts with its target proteins, CDK2 and MDM2, at a molecular level.
Docking studies can reveal the specific binding modes and affinities of the inhibitor to the active sites of its target kinases. osu.eduplos.org For instance, research on dual inhibitors often employs molecular docking to confirm that the designed molecule can favorably bind to the intended targets. osu.edu The analysis of docking scores helps in ranking potential inhibitors and understanding the structural basis for their inhibitory activity. waocp.org While specific docking results for this compound are proprietary, the methodology is a standard and crucial step in the discovery and optimization of such targeted therapies.
Transcriptional Profiling and Gene Expression Analysis
Transcriptional profiling and gene expression analysis measure the activity of thousands of genes at once to create a global picture of cellular function. These techniques are used to assess the downstream effects of inhibiting CDK2 and MDM2 with this compound.
By analyzing changes in gene expression following treatment with the inhibitor, researchers can identify the specific genes and pathways that are modulated. For example, the inhibition of MDM2 is expected to lead to the stabilization and activation of p53, which in turn would alter the transcription of its target genes involved in cell cycle arrest and apoptosis. tandfonline.comresearchgate.net Similarly, inhibiting CDK2 would affect the expression of genes regulated by the E2F family of transcription factors, which are critical for cell cycle progression. nih.gov Gene expression studies have highlighted the differential expression of MDM2 and genes controlling the G1-S transition in certain cancers. aacrjournals.org These analyses provide a comprehensive view of the cellular response to this compound and can help in identifying biomarkers for predicting treatment response.
Future Directions and Research Perspectives
Optimization of Cdk2/mdm2-IN-1 and Analogues
The journey of a promising lead compound like this compound from the laboratory to clinical application is paved with meticulous optimization to enhance its therapeutic profile. Current research indicates that while this compound has demonstrated significant anti-tumor activity, further modifications are necessary to improve its drug-like properties. researchgate.net
Structural Modification Strategies for Enhanced Efficacy
The parent compound of this compound, known as III-13, was derived from the structural modification of PF-07104091. mdpi.com This initial work revealed that replacing a methyl fragment with differently substituted phenyl hydrophobic groups could yield a compound with high selectivity for CDK2. mdpi.com Future structural modifications will likely build upon this foundation, exploring a variety of substitutions to further enhance binding affinity and inhibitory activity against both CDK2 and MDM2. A key strategy involves exploiting the retro-Mannich ring-opening-cyclization reaction mechanism, which has been successful in creating stable and potent spiro-oxindole-based MDM2 inhibitors. acs.org By designing analogues with symmetrical pyrrolidine (B122466) C2 substitutions, it may be possible to generate a single, highly stable diastereoisomer with improved efficacy. acs.org
Modern drug discovery techniques, such as nanoscale direct-to-biology (D2B) optimization, offer a high-throughput approach to rapidly synthesize and screen a large library of analogues. chemrxiv.org This method allows for the direct assessment of reaction mixtures in biochemical and cellular assays, bypassing the traditional bottleneck of compound purification and enabling a more efficient hit-to-lead optimization process. chemrxiv.org
Improving Pharmacological Properties
A critical aspect of optimizing this compound and its analogues is the enhancement of their pharmacological properties. Initial studies have shown that this compound (referred to as III-13 in some literature) has low oral bioavailability and poor membrane permeability, indicating a need for further structural modifications. mdpi.comresearchgate.net
Strategies to improve these properties include:
Modifying Lipophilicity: Adjusting the lipophilicity of the molecule can significantly impact its absorption and distribution. Replacing certain chemical groups, such as a pyrrolidine with an azetidine, piperazine, or morpholine, has been shown in other kinase inhibitor programs to improve metabolic stability. acs.org
Prodrug Approach: Converting the active compound into a more readily absorbed prodrug that is then metabolized into the active form in the body is a well-established strategy. For instance, a PROTAC degrader of CDKs 2, 4, and 6 was successfully converted into an orally bioavailable lipophilic prodrug. tandfonline.com
Structure-Based Design: Utilizing co-crystal structures of analogues bound to their targets can inform rational design choices. For example, the crystal structure of an inhibitor bound to MDM2 inspired the development of morpholinone derivatives with improved potency and pharmacokinetic profiles. acs.org
Exploration of Novel Combination Therapies in Preclinical Models
The complexity of cancer often necessitates combination therapies to achieve durable responses and overcome resistance. The dual mechanism of this compound makes it a prime candidate for combination with other anti-cancer agents.
Synergy with Existing Anti-Cancer Agents
Preclinical studies have demonstrated the potential for synergistic effects when CDK inhibitors are combined with various classes of anti-cancer drugs. The rationale for these combinations often lies in targeting complementary pathways or overcoming resistance mechanisms.
| Drug Class | Rationale for Combination with CDK2 Inhibition | Potential Outcome | Supporting Evidence |
| CDK4/6 Inhibitors | Overcoming resistance to CDK4/6 inhibitors, which can be driven by CDK2 activation. tandfonline.comfrontiersin.org | Enhanced cell cycle arrest and tumor growth inhibition. tandfonline.com | Preclinical studies have shown that co-targeting CDK2 and CDK4/6 can effectively inhibit the growth of palbociclib-resistant cancer cells. tandfonline.com |
| Platinum-Based Agents (e.g., Cisplatin) | CDK inhibitors can sensitize cancer cells to the DNA-damaging effects of cisplatin (B142131). oncotarget.commdpi.com | Increased apoptosis and synergistic anti-tumor activity. oncotarget.commdpi.com | The combination of dinaciclib (B612106) (a CDK1/2/5/9 inhibitor) and cisplatin showed synergistic effects in ovarian cancer models. oncotarget.com |
| MEK Inhibitors | Targeting the MAPK pathway, which can be a mechanism of resistance to CDK inhibitors. nih.gov | Synergistic blockade of melanoma growth. nih.gov | Preclinical studies have shown that CDK4/6 inhibitors synergize with MEK inhibitors in murine melanoma models. nih.gov |
| PI3K/AKT Inhibitors | The PI3K/AKT pathway is often deregulated in cancer and can contribute to resistance to CDK inhibitors. nih.govelgenelim.com | Enhanced antiproliferative effects. elgenelim.com | The combination of AKT inhibitors with dinaciclib has shown promise in preclinical models of ovarian cancer. elgenelim.com |
| BCL-2 Inhibitors | Targeting the anti-apoptotic protein BCL-2 can enhance the pro-apoptotic effects of p53 activation by MDM2 inhibition. | Increased apoptosis in cancer cells. | Preclinical studies in acute leukemia models have shown no cross-resistance between BCL-2 and MDM2 inhibitors, suggesting potential for effective combination. mdpi.com |
| Eribulin (B193375) | This chemotherapy agent has shown efficacy in triple-negative breast cancer (TNBC), and its combination with a CDK2/9 inhibitor (CYC065) has been explored. oncotarget.com | Synergistic effects on inhibiting cell proliferation, migration, and tumor growth in TNBC. oncotarget.com | In vitro and in vivo studies demonstrated the therapeutic efficacy of combining CYC065 and eribulin in TNBC models. oncotarget.com |
Preventing Polyploid Cancer Cell Persistence
A significant challenge in cancer therapy is the emergence of drug-resistant cell populations. Recent research has shown that CDK2 inhibition can lead to the formation of a persistent population of polyploid cancer cells that are resistant to apoptosis. jci.orgnih.govnih.gov These cells arise from the failure of cytokinesis following multipolar anaphase. jci.orgnih.gov
Investigating Mechanisms of Adaptive Response and Acquired Resistance
Despite the promise of targeted therapies, cancer cells often develop mechanisms of resistance over time. Understanding these mechanisms is crucial for developing strategies to overcome them.
One potential mechanism of resistance to this compound could involve mutations in the p53 gene, as has been observed with other MDM2 inhibitors. mdpi.com The development of resistance to MDM2 inhibitors can select for pre-existing p53-mutated cells or even induce new mutations. mdpi.com
Another avenue of investigation is the role of cellular adaptation. For instance, prolonged CDK2 inhibition can lead to an increased reliance on the CDK1 pathway for cell cycle progression. jci.org Additionally, cells can adapt to CDK4/6 inhibitors through the upregulation of cyclin D isoforms or dysregulated phosphorylation of the retinoblastoma protein (pRb) by CDK2. frontiersin.orgresearchgate.net
Future research should focus on:
Identifying genetic and molecular markers of resistance to this compound through genomic and proteomic analysis of resistant cell lines.
Investigating the role of other p53 family members , such as p63 and p73, in mediating resistance, as they have been implicated in p53-independent responses to some therapies. mdpi.com
Exploring the phenomenon of multidrug resistance (MDR) , where resistance to one drug confers resistance to others with different mechanisms of action. mdpi.com
By proactively investigating these potential resistance mechanisms, researchers can develop rational combination therapies and next-generation inhibitors to stay ahead of evolving cancer cells.
Elucidating Context-Dependent Activities in Specific Cancer Subtypes
The therapeutic efficacy of dual Cdk2/MDM2 inhibition is not uniform across all malignancies. Instead, its activity is highly dependent on the specific molecular and genetic context of the cancer subtype. The interplay between the p53 and Retinoblastoma (Rb) pathways, along with the expression levels of key proteins like cyclin E, dictates the cellular response and ultimate sensitivity to such inhibitors.
Research into the activities of dual Cdk2 and MDM2 inhibitors, such as the experimental compound III-13, has revealed that the molecular landscape of a tumor is a critical determinant of its response. mdpi.com The rationale for this dual-targeting strategy often stems from the intricate crosstalk between the cell cycle machinery regulated by Cdk2 and the p53 tumor suppressor pathway governed by MDM2. mdpi.comnih.gov
The status of the TP53 gene is a primary factor influencing the activity of the MDM2 inhibitory component. In cancers with wild-type p53, MDM2 inhibitors can effectively stabilize p53, leading to cell cycle arrest, senescence, or apoptosis. mdpi.comfrontiersin.org Conversely, in tumors with mutated or deleted p53, the efficacy of MDM2 inhibition is often diminished. nih.govresearchgate.net However, the Cdk2 inhibitory function can provide an alternative mechanism for anti-tumor activity in these p53-deficient settings. mdpi.com For example, some cancer cells lacking functional p53 can escape MDM2-mediated growth arrest, highlighting the need for a multi-pronged attack. aacrjournals.org
Furthermore, the status of the Rb pathway significantly modulates the dependency on Cdk2. Tumors with alterations such as cyclin E1 (CCNE1) amplification or loss of the CDK inhibitor p16 (CDKN2A) often exhibit a heightened reliance on Cdk2 for cell cycle progression. nih.govresearchgate.net This creates a vulnerability that can be exploited by Cdk2 inhibitors. Studies have shown that cancer models with high CCNE1 or low CDKN2A expression are particularly sensitive to Cdk2 inhibition. nih.gov The context-dependent roles of MDM2 have been observed in breast cancer, where in estrogen receptor-positive (ER+) cells, MDM2 can drive proliferation independently of p53, while in certain triple-negative breast cancer (TNBC) subtypes, its role may be more related to cell migration. cuny.edu
The investigation of dual-action compounds across various cancer cell lines demonstrates these differential effects. For instance, the dual inhibitor III-13 has shown the ability to inhibit the proliferation of a wide range of tumor cells, irrespective of their CCNE1 expression status, suggesting that its combined action on both the CDK2/p-Rb and MDM2/p53 pathways provides a broader therapeutic window. mdpi.com In contrast, some studies focusing on single-agent MDM2 inhibitors noted varied outcomes; for example, in certain sarcoma and prostate cancer cell lines, MDM2 inhibition led to apoptosis, whereas in breast cancer cells, it predominantly induced cell cycle arrest. frontiersin.org This underscores the importance of the cellular background in determining the ultimate fate of the cell following treatment.
The heterogeneity of response is also evident in how different cancer subtypes adapt to pathway inhibition. In lung cancer, for instance, prolonged inhibition of CDK2 alone can lead to the emergence of a persistent population of polyploid cancer cells that are resistant to apoptosis, a potential mechanism of therapeutic escape. jci.org This suggests that a dual inhibitor that also engages the p53 pathway could potentially circumvent such resistance mechanisms.
The table below summarizes key research findings on the context-dependent activities related to Cdk2 and MDM2 inhibition in various cancer subtypes.
Research Findings on Context-Dependent Activities
| Cancer Subtype | Key Genetic/Molecular Context | Observed Effect of Pathway Inhibition | Citation |
| Breast Cancer (ER+) | Wild-type p53 | MDM2 overexpression can increase proliferation; MDM2 inhibition promotes cell cycle arrest and senescence rather than apoptosis. | frontiersin.orgcuny.edu |
| Breast Cancer (Triple-Negative) | Mutant p53 | MDM2 knockdown reduced cell migration without altering proliferation. | cuny.edu |
| Breast Cancer (General) | High Nuclear CDK2 Expression | Associated with aggressive phenotypes, higher tumor grade, and shorter survival, particularly in luminal and p53-mutant types. | mdpi.com |
| Lung Cancer | N/A | Prolonged CDK2 inhibition can produce a persistent population of polyploid, apoptosis-resistant cancer cells. | jci.org |
| Colon, Prostate, Lung Carcinomas | Wild-type p53 | A spirooxindole-based MDM2 inhibitor showed potent antiproliferative and apoptotic effects. | mdpi.com |
| Sarcoma (SJSA-1) | MDM2 Amplification | Inhibition of MDM2 with nutlin-3A (B1683890) induced apoptosis rather than cell cycle arrest. | frontiersin.org |
| Tumors with High CDKN2A/Low RB | High p53 mutation rate | These tumors exhibit particular resistance to MDM2/4 inhibitors. | nih.govresearchgate.net |
| Tumors with High CCNE1 | N/A | Often show increased dependence on CDK2 for cell cycle progression, suggesting sensitivity to CDK2 inhibitors. | nih.govresearchgate.net |
| Gastric Inflammatory Myofibroblastic Tumor | Double amplification of CDK4 and MDM2 | Immunohistochemistry was negative for CDK2 and p21, suggesting the tumorigenic stimulus may bypass this specific pathway. | tandfonline.com |
This detailed understanding of the molecular determinants of response is crucial for the future clinical development of dual Cdk2/MDM2 inhibitors. It allows for the identification of patient populations most likely to benefit from such a therapeutic strategy and aids in the design of rational combination therapies to overcome intrinsic and acquired resistance.
Q & A
Q. What experimental approaches are recommended to determine the inhibitory activity of Cdk2/mdm2-IN-1 against CDK2 and MDM2?
To assess inhibitory activity, employ kinase assays for CDK2 (e.g., radioactive ATP incorporation or fluorescence-based kinase activity assays) and binding affinity assays (e.g., fluorescence polarization or surface plasmon resonance) for MDM2. Include positive controls (e.g., known inhibitors like Roscovitine for CDK2) and negative controls (e.g., solvent-only treatments). Calculate IC50 values using dose-response curves and validate with statistical error analysis (e.g., triplicate experiments with standard deviations) .
Q. How should researchers validate the specificity of this compound for CDK2/MDM2 over related kinases or proteins?
Use selectivity panels testing against structurally similar kinases (e.g., CDK1, CDK4/6) and unrelated off-target proteins. Combine biochemical assays with cellular models (e.g., siRNA-mediated knockdown of CDK2/MDM2 to confirm on-target effects). Proteomic profiling (e.g., mass spectrometry-based pulldown assays) can identify unintended interactions .
Q. What are the standard protocols for synthesizing and characterizing this compound in academic settings?
Follow IUPAC guidelines for compound synthesis, detailing reagents, reaction conditions (temperature, solvents, catalysts), and purification methods (e.g., column chromatography). Characterize purity via HPLC (>95%) and structural identity using NMR (1H/13C) and high-resolution mass spectrometry. Report melting points, solubility, and stability in common buffers .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s selectivity across different cell lines?
Contradictions may arise from variations in cell line genetic backgrounds (e.g., p53 status), assay conditions (e.g., serum concentration), or off-target effects. Address discrepancies by:
- Replicating experiments in isogenic cell lines (e.g., p53 wild-type vs. null).
- Using orthogonal methods (e.g., CRISPR-edited CDK2/MDM2 knockout models to confirm target dependency).
- Performing transcriptomic or proteomic profiling to identify confounding pathways .
Q. What strategies optimize the pharmacokinetic properties of this compound in preclinical models?
Modify the compound’s structure to enhance bioavailability:
- Introduce solubilizing groups (e.g., PEGylation) without compromising binding affinity.
- Test metabolic stability in liver microsomes and plasma protein binding assays.
- Use in vivo PK/PD studies in rodent models, measuring half-life, clearance, and tissue distribution. Pair with toxicity assessments (e.g., ALT/AST levels) .
Q. How should conflicting mechanistic data (e.g., cell cycle arrest vs. apoptosis) be analyzed in studies using this compound?
Conduct time-course experiments to distinguish primary vs. secondary effects (e.g., cell cycle arrest preceding apoptosis). Use flow cytometry for cell cycle profiling (propidium iodide staining) and annexin V/PI assays for apoptosis. Validate with pathway inhibitors (e.g., caspase inhibitors) and transcriptomic analysis (RNA-seq) to map signaling cascades .
Methodological & Reproducibility Considerations
Q. What are best practices for ensuring experimental reproducibility of this compound studies?
- Document detailed protocols in supplementary materials, including instrument calibration data (e.g., plate reader wavelengths).
- Share raw data (e.g., dose-response curves, NMR spectra) in public repositories (e.g., Zenodo) with FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Use standardized cell lines from authenticated repositories (e.g., ATCC) and report passage numbers .
Q. How can researchers design robust dose-response experiments for this compound in heterogeneous tumor models?
- Use log-fold dilution series (e.g., 1 nM–10 µM) to capture dynamic range.
- Account for tumor heterogeneity by testing in 3D spheroid or organoid models alongside monolayer cultures.
- Apply nonlinear regression models (e.g., four-parameter logistic curve) for IC50/EC50 calculations .
Data Reporting & Ethical Standards
Q. What ethical guidelines apply when publishing negative or inconclusive results for this compound?
Disclose all data, including failed experiments (e.g., lack of synergy with standard chemotherapeutics), to prevent publication bias. Use platforms like BioRxiv for preprints and adhere to journal-specific policies for supplementary data archiving .
Q. How should researchers address potential conflicts between in vitro and in vivo efficacy data for this compound?
Reconcile discrepancies by:
- Validating target engagement in vivo (e.g., pharmacodynamic biomarkers like phosphorylated Rb for CDK2 inhibition).
- Adjusting dosing regimens to account for bioavailability limitations.
- Using patient-derived xenograft (PDX) models to better mimic human pathophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
